![molecular formula C14H14N2S2 B2659111 ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-88-7](/img/structure/B2659111.png)
ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a chemical compound . Its IUPAC name is 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl hydrosulfide . It has a linear formula of C12H10N2S2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 246.36 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
A study by Azab, Youssef, and El-Bordany (2013) explores the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. While the specific compound "ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide" is not directly mentioned, related compounds with potential antibacterial activity are synthesized and tested, highlighting the interest in this chemical family for antibacterial applications (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antimicrobial Analysis and Toxicity Study
Tiwari et al. (2018) report on the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives, including antimicrobial analysis and enzyme assay. Their findings indicate that certain derivatives exhibit potent antibacterial activity, further indicating the potential of such compounds in developing new antimicrobial agents. The research emphasizes the importance of the structural elements within these molecules for their biological activity and safety (S. Tiwari et al., 2018).
Molecular Docking and ADMET Analysis
Further research into chromone-pyrimidine derivatives by Nikalje et al. (2017) underscores their potential as antifungal and antibacterial agents, anticancer agents, and more. Their study combines synthesis with a detailed analysis of the compounds' interactions with biological targets, suggesting a promising avenue for new drug development (A. P. Nikalje et al., 2017).
Application in Synthesis of Novel Compounds
Stejskal, Cuřínová, and Lhoták (2016) investigate the synthesis of disulfide-based biscalix[4]arenes, demonstrating the versatility of pyrimidin-2-yl derivatives in synthesizing complex structures. This study showcases the chemical reactivity and potential of such compounds in creating molecules with unique properties and potential applications in materials science or as novel ligands (F. Stejskal, P. Cuřínová, & P. Lhoták, 2016).
Safety and Hazards
The compound is associated with several hazard statements: H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
2-ethylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S2/c1-3-17-14-15-7-10-8-18-12-5-4-9(2)6-11(12)13(10)16-14/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSAUKNOZLVAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
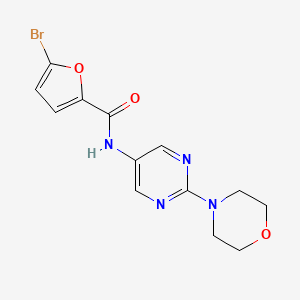
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)
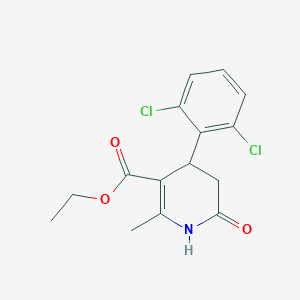
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)
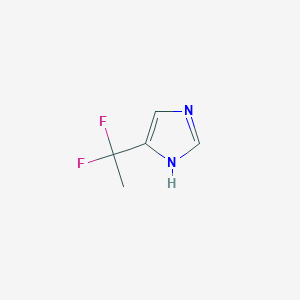
![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)
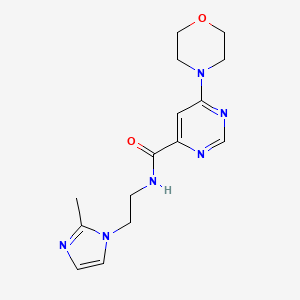
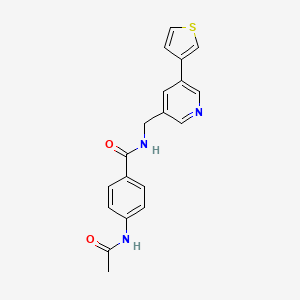

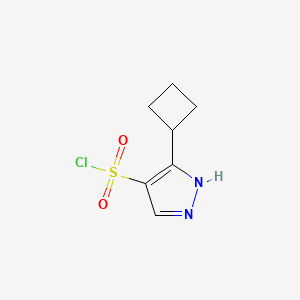
![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
